7-(trifluoromethyl)-1H-indazol-3-amine
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Overview
Description
7-(Trifluoromethyl)-1H-indazol-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable moiety in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under catalytic conditions. The reaction is often carried out in the presence of a base and a catalyst, such as copper or silver salts, to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-(Trifluoromethyl)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. This can result in the inhibition of enzyme activity, alteration of receptor signaling pathways, or other biochemical effects .
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment with a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-1H-indazol-3-amine is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct pharmacological properties, such as enhanced metabolic stability and binding selectivity, which may not be present in other trifluoromethyl-containing compounds .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKCXFTRPDGAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355875 |
Source
|
Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60330-35-0 |
Source
|
Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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